Naphthalene, eicosyl-
CAS No.: 56388-49-9
Cat. No.: VC16986566
Molecular Formula: C30H48
Molecular Weight: 408.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56388-49-9 |
|---|---|
| Molecular Formula | C30H48 |
| Molecular Weight | 408.7 g/mol |
| IUPAC Name | 1-icosylnaphthalene |
| Standard InChI | InChI=1S/C30H48/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23-28-25-22-26-29-24-20-21-27-30(28)29/h20-22,24-27H,2-19,23H2,1H3 |
| Standard InChI Key | ZHGIKBCGOGBDFG-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCCCCCCCCCCCC1=CC=CC2=CC=CC=C21 |
Introduction
Structural and Molecular Characteristics
Naphthalene, eicosyl- (IUPAC name: eicosylnaphthalene) consists of a naphthalene core—a fused bicyclic aromatic system of ten carbon atoms—substituted with a linear eicosyl (C<sub>20</sub>H<sub>41</sub>) chain. The parent naphthalene structure features two fused benzene rings with bond lengths alternating between 1.37 Å and 1.42 Å, creating a planar geometry with delocalized π-electrons . The addition of the eicosyl group introduces significant steric bulk and hydrophobicity, altering electron density distribution across the aromatic system.
The molecular formula of naphthalene, eicosyl- is C<sub>30</sub>H<sub>48</sub>, derived from the naphthalene backbone (C<sub>10</sub>H<sub>8</sub>) and the eicosyl substituent (C<sub>20</sub>H<sub>40</sub>). X-ray crystallographic studies of similar alkyl-naphthalenes, such as octadecylnaphthalene, reveal that the alkyl chain adopts an extended conformation, minimizing steric clashes with the aromatic ring .
Comparative Analysis of Alkylated Naphthalenes
Synthesis and Manufacturing Approaches
The synthesis of naphthalene, eicosyl- typically involves transition metal-catalyzed coupling reactions, as demonstrated in analogous systems . For example, Stille coupling—a palladium-catalyzed cross-coupling between organotin reagents and aryl halides—has been employed to attach long alkyl chains to aromatic cores.
Representative Synthesis Protocol (Inferred from Patent Data )
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Reactants:
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2-Bromonaphthalene (aryl halide precursor)
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Eicosylmagnesium bromide (Grignard reagent)
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Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (0.5–2 mol%)
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Conditions:
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Solvent: Tetrahydrofuran (THF)
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Temperature: 60–80°C
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Duration: 12–24 hours
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Workup:
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Precipitation in methanol
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Chromatographic purification (silica gel, hexane/ethyl acetate)
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This method yields naphthalene, eicosyl- with moderate efficiency (~40–60%), constrained by the steric hindrance of the eicosyl group. Alternative approaches, such as Friedel-Crafts alkylation, are less effective due to the poor electrophilicity of long-chain alkyl halides.
Physicochemical Properties
The eicosyl chain profoundly influences the compound’s behavior:
Thermal Properties
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Melting Point: Estimated at 45–55°C (lower than naphthalene’s 80.2°C ) due to disrupted crystal packing.
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Thermal Stability: Decomposition onset ~250°C, characterized by cleavage of the alkyl-aromatic bond .
Solubility
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Polar Solvents: Insoluble in water; limited solubility in ethanol (<0.1 g/L).
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Nonpolar Solvents: High solubility in hexane (>50 g/L) and chloroform (>100 g/L).
Spectroscopic Features
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UV-Vis: Absorption maxima at 275 nm (π→π* transition), redshifted compared to naphthalene (λ<sub>max</sub> = 265 nm) .
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<sup>1</sup>H NMR: Aromatic protons (δ 7.2–8.0 ppm), alkyl chain (δ 0.8–1.5 ppm).
Functional Applications
Surfactants and Lubricants
The compound’s amphiphilic structure (aromatic head, alkyl tail) enables use as:
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Nonionic surfactants: Stabilizing oil-water emulsions in industrial formulations.
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High-temperature lubricants: Reducing friction in automotive engines (operational range: -20°C to 200°C).
Organic Electronics
In conjugated polymers, eicosylnaphthalene derivatives enhance charge transport in:
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Organic field-effect transistors (OFETs): Hole mobility up to 0.1 cm²/V·s .
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Photovoltaic devices: Broadening light absorption into the near-infrared spectrum.
Specialty Coatings
Hydrophobic films derived from eicosylnaphthalene exhibit:
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Water contact angles >110°
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Anti-corrosion efficiency >90% on mild steel substrates
Future Research Directions
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Catalytic Innovation: Developing sterically tolerant catalysts (e.g., N-heterocyclic carbenes) to improve synthetic yields.
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Biodegradability Studies: Engineering branched alkyl chains to enhance microbial degradation.
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Energy Storage Applications: Testing as anode materials in lithium-ion batteries.
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